molecular formula C3ClF3N2S B1281881 5-Chloro-3-(trifluoromethyl)-1,2,4-thiadiazole CAS No. 672-35-5

5-Chloro-3-(trifluoromethyl)-1,2,4-thiadiazole

Cat. No. B1281881
CAS RN: 672-35-5
M. Wt: 188.56 g/mol
InChI Key: MCZJFFUPCJJZSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-3-(trifluoromethyl)-1,2,4-thiadiazole is a chemical compound that has been the subject of various studies due to its interesting structural and electronic properties. It is a synthetic precursor that has been investigated for its vibrational and electronic character, as well as its thermal stability and photochemical decomposition .

Synthesis Analysis

The synthesis of related thiadiazole compounds often involves condensation reactions and can be facilitated by microwave-assisted methods, as seen in the synthesis of 3-[(4-chloro-3-methylphenoxy)methyl]-6-aryl-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles . Similarly, 3-trifluoromethyl-6-substituted triazolo-1,3,4-thiadiazoles were synthesized from 3-trifluoromethyl-4-amino-5-mercapto-1,2,4-triazoles using phosphorus oxychloride as a catalyst . These methods highlight the versatility and reactivity of thiadiazole derivatives in chemical synthesis.

Molecular Structure Analysis

The molecular structure of thiadiazole derivatives has been extensively studied using various spectroscopic techniques and X-ray crystallography. For instance, the crystal and molecular structure of 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole was characterized and showed that the compound crystallized in the orthorhombic space group with specific unit cell parameters . The crystal structure of another derivative, 6-(2-chlorophenyl)-3-methyl[1,2,4]triazolo[4,5-b][1,3,4]thiadiazole, was also determined and exhibited intermolecular hydrogen bonding .

Chemical Reactions Analysis

The photochemical decomposition of 5-chloro-3-trifluoromethyl-1,2,4-thiadiazole has been studied, revealing that upon UV irradiation, a retro-cycloaddition reaction occurs, leading to the formation of trifluoroacetonitrile N-sulfide and ClCN . This demonstrates the compound's reactivity under specific conditions and its potential for generating novel chemical species.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiadiazole derivatives are influenced by their molecular structure. The electronic properties, including the frontier molecular orbitals and molecular electrostatic potential map, were investigated using density functional theory (DFT) calculations . The thermal stability and decomposition pathways of 5-chloro-3-trifluoromethyl-1,2,4-thiadiazole were also explored, providing insights into its behavior under thermal and photochemical stress .

Scientific Research Applications

Spectroscopy and Structure Analysis

5-Chloro-3-(trifluoromethyl)-1,2,4-thiadiazole has been investigated for its structural and thermal properties. Using spectroscopy methods such as mid-infrared, Raman, ultraviolet, and photoelectron spectroscopy, along with quantum-chemical calculations, researchers have detailed the vibrational and electronic character of the molecule. This study is significant for understanding the molecular structure and properties of this chemical (Pasinszki et al., 2019).

Antifungal Applications

Research has been conducted on substituted 1,2,4-thiadiazoles, including 5-Chloro-3-(trifluoromethyl)-1,2,4-thiadiazole, for their potential as soil fungicides. This involves the synthesis of these compounds and their evaluation as antifungal agents, contributing to agricultural chemistry (Narayanan et al., 1966).

Continuous Flow Synthesis

A continuous flow process has been developed for the synthesis and derivatization of 1,2,4-thiadiazole heterocycles, including 5-Chloro-3-(trifluoromethyl)-1,2,4-thiadiazole. This method focuses on the safe handling of hazardous reagents and the elimination of malodorous and corrosive by-products, offering a safer and more efficient way to produce these compounds (Baumann & Baxendale, 2017).

Antimalarial Properties

There has been research into the antimalarial properties of derivatives of 5-Chloro-3-(trifluoromethyl)-1,2,4-thiadiazole. These compounds have shown promising activity against malaria, leading to the synthesis of various derivatives for further evaluation and potential development as antimalarial drugs (Faslager et al., 1973).

Synthesis of New Molecules

The compound has been used in the synthesis of new molecules, particularly in the field of biologically active substances. This includes the study of reactions with haloalkanes and the establishment of the structures of the resulting compounds. Such research is vital for the development of new pharmacologically active compounds (Hotsulia & Fedotov, 2020).

Bioactive Properties

Research into 1,3,4-thiadiazole derivatives, including 5-Chloro-3-(trifluoromethyl)-1,2,4-thiadiazole, has revealed significant bioactivities. These compounds have been reported to possess diverse biological effects like insecticidal, fungicidal, and herbicidal activities. This makes them of considerable interest in agrochemistry and medicinal chemistry (Tan et al., 2006).

Future Directions

: Tsukamoto, M., Nakamura, T., Kimura, H., & Nakayama, H. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 125–142. Read more : Sigma-Aldrich. (n.d.). 3-Chloro-2-fluoro-5-(trifluoromethyl)benzaldehyde. Link : ChemSpider. (n.d.). 5-Chloro-3-(trifluoromethyl)pyridazine. Link

properties

IUPAC Name

5-chloro-3-(trifluoromethyl)-1,2,4-thiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3ClF3N2S/c4-2-8-1(9-10-2)3(5,6)7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCZJFFUPCJJZSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NSC(=N1)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3ClF3N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50534289
Record name 5-Chloro-3-(trifluoromethyl)-1,2,4-thiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50534289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-3-(trifluoromethyl)-1,2,4-thiadiazole

CAS RN

672-35-5
Record name 5-Chloro-3-(trifluoromethyl)-1,2,4-thiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50534289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Chloro-3-(trifluoromethyl)-1,2,4-thiadiazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Chloro-3-(trifluoromethyl)-1,2,4-thiadiazole
Reactant of Route 2
Reactant of Route 2
5-Chloro-3-(trifluoromethyl)-1,2,4-thiadiazole

Citations

For This Compound
4
Citations
T Pasinszki, T Vörös, G Vass, G Tarczay… - Journal of Molecular …, 2019 - Elsevier
The structure and thermal and photochemical decomposition of the synthetic precursor 5-chloro-3-trifluoromethyl-1,2,4-thiadiazole (1) have been investigated for the first time by mid-…
Number of citations: 2 www.sciencedirect.com
M Worzakowska, M Sztanke, K Sztanke - Journal of Analytical and Applied …, 2021 - Elsevier
The pyrolysis and oxidative decomposition courses of a novel class of trifluoromethylated fused triazinones by using a Simultaneous thermal analysis (STA) coupled online with the …
Number of citations: 6 www.sciencedirect.com
GL Handbook - GmeLin Handbook of Inorganic Chemistry - Springer
Heating difLuorodiazirine in a corrosion-resistant, high nickeL-copper-iron aLLoy autocLave under pressure at 125 C (30 h) gave CF2CF2N-N= CF2 (4% yieLd) and the octafLuoro-1, 1'-…
Number of citations: 0 link.springer.com
A Haas, D Koschel, U Niemann, A Haas… - … Compounds of Main …, 1987 - Springer
Perfluoro (1-ethylpyrrolidine) reacted with 30% fuming sulfuric acid (4.2 equivalents of 803) at 170 C (24 h) to give a 71.5% yield of the corresponding 2-pyrrolidinone. Lower (140 C) or …
Number of citations: 0 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.